α‑Hydroxylation Kinetics in Brain Microsomes
In a rat brain postnuclear preparation, the maximum velocity (Vmax) of α‑hydroxylation is chain‑length dependent. Pentacosanoic acid (C25:0) belongs to the group of fatty acids exhibiting lower Vmax compared to lignoceric acid (C24:0) and tricosanoic acid (C23:0), but higher than nonadecanoic acid (C19:0). This rank‑order of hydroxylation efficiency directly informs substrate selection for studies of very‑long‑chain fatty acid processing in neural tissues [1].
| Evidence Dimension | Relative Vmax of α‑hydroxylation |
|---|---|
| Target Compound Data | Pentacosanoic acid (C25:0) exhibits lower Vmax than lignoceric acid (C24:0) |
| Comparator Or Baseline | Lignoceric acid (C24:0) – higher Vmax; hexacosanoic acid (C26:0) – lower Vmax |
| Quantified Difference | Vmax order: C24 > C23 > C22 > C21 > C26 > C25 > C20 > C19 (qualitative ranking) |
| Conditions | Rat brain postnuclear preparation; α‑hydroxylation assay |
Why This Matters
Investigators studying neural very‑long‑chain fatty acid metabolism must select the correct C25 substrate; substitution with C24 or C26 introduces systematic differences in enzymatic conversion rates, altering experimental outcomes and data comparability.
- [1] Singh I, et al. alpha-Hydroxylation of fatty acids in brain. Substrate specificity and deuterium isotope effect. J Biol Chem. 1984;259(7):4077-4081. DOI: 10.1016/S0021-9258(19)63332-6. View Source
